molecular formula C25H23BrN2O B10935100 4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(4-methoxybenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10935100
M. Wt: 447.4 g/mol
InChI Key: BUUAKDQSQYBSLR-UHFFFAOYSA-N
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Description

4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a brominated pyrazole ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER typically involves multiple steps, starting with the preparation of the brominated pyrazole intermediate. This intermediate is then subjected to further reactions to introduce the phenyl groups and the methyl ether functionality. Common reagents used in these reactions include bromine, phenylboronic acids, and methylating agents. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the brominated pyrazole ring.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The brominated pyrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenyl groups may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[4-BROMO-3,5-BIS(4-METHYLPHENYL)-1H-PYRAZOL-1-YL]METHYL}PHENYL METHYL ETHER lies in its combination of a brominated pyrazole ring with multiple phenyl groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C25H23BrN2O

Molecular Weight

447.4 g/mol

IUPAC Name

4-bromo-1-[(4-methoxyphenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C25H23BrN2O/c1-17-4-10-20(11-5-17)24-23(26)25(21-12-6-18(2)7-13-21)28(27-24)16-19-8-14-22(29-3)15-9-19/h4-15H,16H2,1-3H3

InChI Key

BUUAKDQSQYBSLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)C)Br

Origin of Product

United States

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